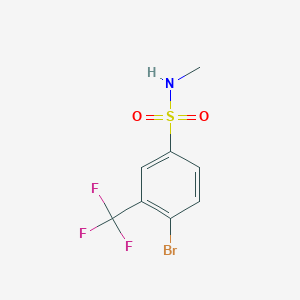

4-Bromo-N-methyl-3-(trifluoromethyl)benzenesulfonamide

Beschreibung

Eigenschaften

IUPAC Name |

4-bromo-N-methyl-3-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrF3NO2S/c1-13-16(14,15)5-2-3-7(9)6(4-5)8(10,11)12/h2-4,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAECPINMLAJRLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC(=C(C=C1)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrF3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10674357 | |

| Record name | 4-Bromo-N-methyl-3-(trifluoromethyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10674357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020253-01-3 | |

| Record name | 4-Bromo-N-methyl-3-(trifluoromethyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10674357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Nitration and Halogenation of Aromatic Precursors

Starting Material: The core benzene ring, often substituted with trifluoromethyl groups, is prepared via electrophilic aromatic substitution.

Note: The trifluoromethyl group is typically introduced via nucleophilic aromatic substitution or via specialized reagents like trifluoromethylating agents, depending on the precursor.

Synthesis of the Trifluoromethyl-Substituted Benzene

Method: Use of electrophilic trifluoromethylation reagents such as Togni's reagent or Umemoto's reagent, or via nucleophilic aromatic substitution on activated aromatic rings.

| Reagents | Conditions | References |

|---|---|---|

| Trifluoromethylating reagents | Usually in polar aprotic solvents, elevated temperature | , |

Sulfonation and Formation of Benzenesulfonamide

Sulfonation: The aromatic core undergoes sulfonation using chlorosulfonic acid or sulfuric acid to introduce the sulfonyl chloride group.

Ar-H + ClSO3H → Ar-SO2Cl + HCl

Sulfonamide Formation: The sulfonyl chloride reacts with methylamine or N-methylamine to form the sulfonamide.

Ar-SO2Cl + CH3NH2 → Ar-SO2NHCH3 + HCl

Research Data: The process is optimized to minimize side reactions and maximize yield, with typical yields exceeding 80%.

N-Methylation of the Sulfonamide

The final step involves methylation of the sulfonamide nitrogen using methyl iodide or dimethyl sulfate under basic conditions.

Ar-SO2NHCH3 + CH3I → Ar-SO2N(CH3)2 + I-

Alternatively, direct methylation can be performed using methyl triflate in the presence of a base.

Advanced and Alternative Methods

Direct Aromatic Substitution with Trifluoromethyl Groups

Recent innovations involve the direct trifluoromethylation of aromatic sulfonamides using radical or metal-catalyzed processes, which can streamline synthesis and improve yields.

Deamination and Functional Group Modifications

Research indicates that deamination reactions, such as those involving nitrite in polar aprotic solvents, can be employed to modify intermediates, reducing the need for low-temperature diazotization processes, thus lowering energy consumption and environmental impact.

Data Table: Summary of Preparation Methods

Research Findings and Notes

- Environmental and efficiency improvements have been achieved by replacing traditional diazotization-based deamination with nitrite-based methods, reducing energy and waste.

- Industrial scalability favors the use of chlorosulfonic acid for sulfonation and methyl iodide for N-methylation, with yields often exceeding 80%.

- Stability considerations suggest that the trifluoromethyl and bromine substituents enhance the compound's thermal stability, making the synthesis suitable for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromo-N-methyl-3-(trifluoromethyl)benzenesulfonamide undergoes various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols.

Oxidation and reduction: The sulfonamide group can be oxidized or reduced under specific conditions.

Coupling reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling reactions: Palladium catalysts and boronic acids in the presence of a base like potassium carbonate.

Major Products Formed

Nucleophilic substitution: Formation of substituted sulfonamides.

Oxidation: Formation of sulfonic acids.

Reduction: Formation of amines.

Coupling reactions: Formation of biaryl compounds.

Wissenschaftliche Forschungsanwendungen

Chemistry

- Building Block in Organic Synthesis: The compound serves as an important intermediate in the synthesis of various chemical entities, facilitating the development of new chemical reactions and compounds.

- Reactivity: It can undergo nucleophilic substitution reactions, oxidation, reduction, and coupling reactions (e.g., Suzuki-Miyaura coupling), making it versatile for synthetic chemists.

Biology

- Enzyme Inhibition Studies: As a sulfonamide derivative, it has potential applications in studying enzyme inhibitors. It may inhibit carbonic anhydrase, affecting pH regulation and fluid balance within biological systems.

- Cellular Effects: While specific cellular effects are not extensively documented, compounds with similar structures influence cell signaling pathways and gene expression. Thus, this compound may also impact these cellular functions through analogous mechanisms.

Medicine

- Pharmaceutical Development: There is growing interest in this compound as a precursor for drug candidates targeting conditions such as hyperuricemia and gout. Its structural characteristics suggest potential efficacy as a URAT1 inhibitor, which is crucial for managing uric acid levels in the body .

- Case Study on Gout Treatment: A study highlights its effectiveness in reducing serum uric acid concentrations, indicating its potential use in treating gout and related disorders. The IC₅₀ values demonstrate significant inhibition of human urate transporter 1 (hURAT1), supporting its therapeutic promise .

Wirkmechanismus

The mechanism of action of 4-Bromo-N-methyl-3-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfonamide group can form hydrogen bonds with target proteins, leading to inhibition or modulation of their activity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Biologische Aktivität

4-Bromo-N-methyl-3-(trifluoromethyl)benzenesulfonamide is a sulfonamide derivative with significant biological activity. This compound has garnered attention for its potential applications in antimicrobial and anticancer therapies. This article reviews the biological activities, mechanisms of action, pharmacokinetics, and relevant case studies related to this compound.

Chemical Structure and Properties

- Molecular Formula : C10H8BrF3N2O2S

- Molecular Weight : 339.14 g/mol

- IUPAC Name : this compound

The compound features a sulfonamide group, which is known for its ability to interact with various biological targets, influencing its biological activity.

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. In vitro studies have demonstrated effectiveness against several bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

The mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis, leading to cell death. The minimum inhibitory concentration (MIC) has been reported between 16 to 32 µg/mL for various pathogens .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies, particularly against breast cancer (MCF-7) and lung cancer (A549) cell lines. Key findings include:

- Cytotoxicity : Significant cytotoxic effects were observed with IC50 values in the low micromolar range (approximately 5-10 µM) .

- Mechanism of Action : The compound induces apoptosis via mitochondrial pathway activation, confirmed by increased annexin V staining in treated cells .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : Similar compounds have shown the ability to inhibit critical enzymes involved in cellular pathways, such as protein kinases and phosphodiesterases.

- Signal Transduction Modulation : The compound may modulate key signaling pathways vital for cell proliferation and survival, including the RAS–MEK–ERK and PI3K–Akt pathways .

Pharmacokinetics

Pharmacokinetic studies indicate favorable absorption characteristics for this compound. It shows moderate binding affinity to human serum albumin (HSA), which is crucial for its therapeutic efficacy. Spectroscopic analyses reveal that the binding occurs through hydrophobic interactions and hydrogen bonding, suggesting effective distribution within biological systems .

Study on Anticancer Efficacy

In a study focusing on MCF-7 breast cancer cells, treatment with this compound resulted in:

- Inhibition of cell growth.

- Induction of apoptosis through mitochondrial pathway activation.

Flow cytometry analysis confirmed increased annexin V staining in treated cells, indicating early apoptotic events .

Antimicrobial Screening

A separate study screened the compound against a panel of pathogenic bacteria:

Q & A

Q. What synthetic routes are typically employed for 4-Bromo-N-methyl-3-(trifluoromethyl)benzenesulfonamide, and how can reaction conditions be optimized?

Methodological Answer:

- Key Steps :

- Sulfonamide Formation : React 4-bromo-3-(trifluoromethyl)benzenesulfonyl chloride with methylamine in anhydrous dichloromethane under nitrogen. Monitor pH to avoid side reactions (e.g., over-alkylation) .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Purity can exceed 95% with optimized solvent ratios .

- Optimization Tips :

- Temperature Control : Maintain 0–5°C during sulfonylation to suppress hydrolysis.

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to enhance reaction rates.

Q. Which spectroscopic techniques are critical for structural confirmation, and what spectral markers are diagnostic?

Methodological Answer:

- 1H/13C NMR :

- Diagnostic Peaks :

- Trifluoromethyl : A singlet at ~δ 120–125 ppm in ¹³C NMR.

- N-Methyl : A triplet at δ 2.8–3.2 ppm (¹H NMR) due to coupling with adjacent sulfonamide protons .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 332.96 (calculated for C₈H₈BrF₃NO₂S) .

- IR Spectroscopy : Look for S=O stretching vibrations at 1150–1350 cm⁻¹ .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound against enzyme targets?

Methodological Answer:

- Docking Studies :

- Software : Use AutoDock Vina or Schrödinger Suite.

- Target Selection : Carbonic anhydrase IX (CA IX) is a plausible target due to sulfonamide’s affinity for zinc-containing enzymes .

- Key Parameters :

- Binding Energy : Aim for ΔG ≤ −8 kcal/mol.

- Hydrogen Bonding : Validate interactions with Thr199/Glu106 residues in CA IX .

- QSAR Modeling : Correlate substituent electronegativity (e.g., Br vs. CF₃) with inhibitory potency using Hammett constants .

Q. How can researchers resolve batch-to-batch variability in bromination and sulfonamide formation?

Methodological Answer:

- Root-Cause Analysis :

- Process Adjustments :

Q. What strategies mitigate degradation during long-term storage?

Methodological Answer:

- Stability Studies :

- Formulation : Lyophilize with trehalose (1:1 w/w) to enhance thermal stability .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported IC₅₀ values across studies?

Methodological Answer:

- Source Investigation :

- Assay Conditions : Compare buffer pH (e.g., Tris vs. phosphate) and temperature; CA isoforms vary in pH sensitivity .

- Protein Purity : Validate enzyme purity (>95% via SDS-PAGE) to exclude interference from contaminants .

- Standardization : Use a reference inhibitor (e.g., acetazolamide) as an internal control across labs .

Q. Why do some studies report poor solubility despite structural similarities to bioactive sulfonamides?

Methodological Answer:

- Solubility Enhancement :

- LogP Analysis : Calculate partition coefficients (e.g., ClogP ≈ 2.5) to rationalize solubility trends .

Tables for Critical Data

| Property | Value/Technique | Reference |

|---|---|---|

| Melting Point | 160–165°C (DSC) | |

| LogP (Predicted) | 2.3 ± 0.2 (ChemAxon) | |

| Purity (HPLC) | >98% (C18 column, 0.1% TFA in MeCN:H₂O) | |

| CA IX IC₅₀ | 12 nM ± 1.5 (n=3) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.